Ethenebis(triphenylphosphine)nickel

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C38H34NiP2 |

|---|---|

Molecular Weight |

611.3 g/mol |

IUPAC Name |

ethene;nickel;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.C2H4.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2; |

InChI Key |

FTNAYPLICVXRBN-UHFFFAOYSA-N |

Canonical SMILES |

C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Bis(triphenylphosphine)ethylene nickel(0): A Technical Guide

An in-depth analysis of the crystal structure, bonding, and synthesis of the organometallic complex Bis(triphenylphosphine)ethylene nickel(0), [Ni(PPh₃)₂(C₂H₄)], a key species in nickel-catalyzed reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structural and synthetic aspects of this foundational nickel(0) olefin complex.

Crystal Structure and Molecular Geometry

The definitive crystal structure of [Ni(PPh₃)₂(C₂H₄)] was determined by single-crystal X-ray diffraction. The complex crystallizes in the monoclinic space group P2₁/a. The nickel atom is coordinated to two phosphorus atoms from the triphenylphosphine ligands and the two carbon atoms of the ethylene ligand in a trigonal planar geometry.

Crystallographic Data

The unit cell parameters and other crystallographic data are summarized in the table below.

| Parameter | Value |

| Formula | C₃₈H₃₄NiP₂ |

| Formula Weight | 611.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 16.29(3) Å |

| b | 10.74(2) Å |

| c | 17.68(3) Å |

| β | 100.0(1)° |

| Volume | 3045 ų |

| Z | 4 |

| Density (calculated) | 1.33 g/cm³ |

Selected Bond Lengths and Angles

The key bond distances and angles reveal the coordination environment around the nickel center and the nature of the metal-ligand interactions.

| Bond | Distance (Å) |

| Ni-P(1) | 2.199(2) |

| Ni-P(2) | 2.185(2) |

| Ni-C(1) | 1.98(1) |

| Ni-C(2) | 1.98(1) |

| C(1)-C(2) | 1.41(2) |

| Angle | Degree (°) |

| P(1)-Ni-P(2) | 114.5(1) |

| C(1)-Ni-C(2) | 42.1(4) |

Experimental Protocols

Synthesis of Bis(triphenylphosphine)ethylene nickel(0)

A general and effective method for the synthesis of [Ni(PPh₃)₂(C₂H₄)] involves the reduction of a nickel(II) precursor in the presence of the ligands. A typical procedure is as follows:

-

Preparation of the Nickel Precursor: Anhydrous nickel(II) acetylacetonate, [Ni(acac)₂], serves as a common starting material.

-

Ligand Addition: Triphenylphosphine (PPh₃) is added to a suspension of [Ni(acac)₂] in an anhydrous, deoxygenated solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: A reducing agent, typically a trialkylaluminum compound like triethylaluminum (AlEt₃), is added dropwise to the stirred mixture at a low temperature (e.g., 0 °C). The reaction mixture typically changes color, indicating the formation of the nickel(0) species.

-

Ethylene Introduction: Ethylene gas is then bubbled through the solution. The ethylene ligand displaces other weakly coordinated ligands, leading to the formation of the desired [Ni(PPh₃)₂(C₂H₄)] complex.

-

Isolation and Purification: The product is isolated by filtration and can be purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture, at low temperature. The resulting product is typically a yellow, air-sensitive solid.

X-ray Crystallography

The determination of the crystal structure of [Ni(PPh₃)₂(C₂H₄)] was carried out using single-crystal X-ray diffraction techniques. A suitable crystal of the compound was mounted on a goniometer.

-

Data Collection: The crystal was cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images were collected as the crystal was rotated.

-

Data Processing: The collected images were processed to integrate the intensities of the diffraction spots. The data were corrected for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Molecular Structure Visualization

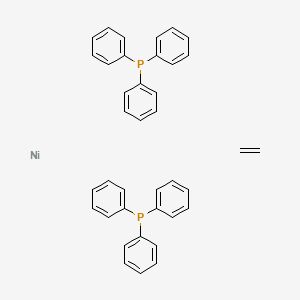

The coordination geometry of [Ni(PPh₃)₂(C₂H₄)] is depicted in the following diagram.

Caption: A 2D representation of the coordination sphere of Ni(PPh₃)₂(C₂H₄).

Logical Workflow for Structure Determination

The process of determining the crystal structure of a molecule like [Ni(PPh₃)₂(C₂H₄)] follows a well-defined workflow, from synthesis to the final structural analysis.

Ethenebis(triphenylphosphine)nickel(0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Ethenebis(triphenylphosphine)nickel(0), a significant organonickel complex in synthetic chemistry. This document details its synthesis, reactivity, and spectroscopic characterization, offering valuable insights for its application in research and development, particularly in the realm of catalysis and drug discovery.

Core Physical and Chemical Properties

This compound(0), with the chemical formula C38H34NiP2, is a coordination complex featuring a central nickel(0) atom bound to two triphenylphosphine ligands and one ethene molecule.[1] It is recognized for its utility as a precursor to various nickel catalysts.

| Property | Value | Reference |

| Molecular Formula | C38H34NiP2 | [1] |

| Molecular Weight | 611.3 g/mol | [1] |

| CAS Number | 23777-40-4 | [1] |

| Appearance | Yellow-orange to red-brown solid | |

| Melting Point | Decomposes around 110-120 °C | |

| Solubility | Soluble in aromatic hydrocarbons (e.g., benzene, toluene) and tetrahydrofuran (THF). Sparingly soluble in ethers and alkanes. | |

| Stability | Air and moisture sensitive, particularly in solution. Should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). |

Synthesis and Handling

The synthesis of this compound(0) typically involves the reduction of a nickel(II) precursor in the presence of triphenylphosphine and ethene. A common and effective method is the reduction of nickel(II) acetylacetonate with an organoaluminum reagent.

Experimental Protocol: Synthesis of this compound(0)

Materials:

-

Nickel(II) acetylacetonate [Ni(acac)2]

-

Triphenylphosphine (PPh3)

-

Triethylaluminum (AlEt3) or Diethylaluminum ethoxide (Et2AlOEt)

-

Ethene (Ethylene) gas

-

Anhydrous, deoxygenated solvents (e.g., Toluene, Diethyl ether)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Preparation of the Reaction Vessel: A Schlenk flask is charged with nickel(II) acetylacetonate and a four-fold molar excess of triphenylphosphine. The flask is then evacuated and backfilled with ethene gas to create an inert atmosphere saturated with the alkene.

-

Solvent Addition: Anhydrous and deoxygenated toluene is added to the flask to dissolve the reactants, resulting in a green suspension.

-

Reduction: The solution is cooled to 0 °C. A solution of triethylaluminum or diethylaluminum ethoxide in toluene (typically a 1:2 molar ratio with respect to Ni(acac)2) is added dropwise to the stirred suspension.

-

Reaction Progression: The reaction mixture is stirred at 0 °C. A color change from green to a deep red or reddish-brown indicates the formation of the nickel(0) complex.

-

Isolation: The reaction is quenched by the careful addition of a small amount of a proton source, such as isopropanol, if necessary. The solvent is then removed under reduced pressure.

-

Purification: The resulting solid is washed with cold diethyl ether to remove any unreacted triphenylphosphine and other byproducts. The product, this compound(0), is then dried under vacuum.

Handling and Storage:

Due to its air and moisture sensitivity, this compound(0) should be handled exclusively under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques or in a glovebox. It should be stored in a sealed container in a cool, dry, and dark place.

Spectroscopic Characterization

The structure and purity of this compound(0) are confirmed through various spectroscopic techniques, primarily NMR and IR spectroscopy.

| Spectroscopic Data | |

| ¹H NMR (Benzene-d6) | δ (ppm): 7.5-7.0 (m, 30H, P(C₆H₅)₃), 2.7 (s, 4H, C₂H₄) |

| ³¹P{¹H} NMR (Toluene) | δ (ppm): ~24-28 (s) |

| IR (KBr) | ν (cm⁻¹): ~1435 (P-Ph), ~1190 (C-H bend of C₂H₄), ~800 (C-H out-of-plane bend of C₂H₄) |

Note: Exact chemical shifts and vibrational frequencies may vary slightly depending on the solvent and instrument used.

Reactivity and Applications in Catalysis

This compound(0) is a versatile reagent and catalyst precursor in organic synthesis. Its reactivity is dominated by the facile dissociation of the ethene ligand, which generates a highly reactive "Ni(PPh3)2" fragment. This species readily participates in oxidative addition reactions, a key step in many catalytic cycles.

Oxidative Addition and Cross-Coupling Reactions

A primary application of this compound(0) is in cross-coupling reactions, such as the Suzuki and Negishi couplings. The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to the nickel(0) center.

Figure 1. Catalytic Cycle of Nickel(0) in Cross-Coupling Reactions

In this cycle, the active catalyst, bis(triphenylphosphine)nickel(0), is generated by the dissociation of ethene from the precursor. This species then undergoes oxidative addition with an organic halide (R-X) to form a nickel(II) intermediate. Subsequent transmetalation with an organometallic reagent (R'-M) and reductive elimination yields the cross-coupled product (R-R') and regenerates the nickel(0) catalyst.

Experimental Workflow: Nickel-Catalyzed Suzuki Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki cross-coupling reaction using this compound(0) as a pre-catalyst.

Figure 2. Experimental Workflow for a Nickel-Catalyzed Suzuki Coupling

Conclusion

This compound(0) is a valuable and versatile nickel(0) complex with significant applications in homogeneous catalysis. Its ease of synthesis and well-defined reactivity make it an important tool for the construction of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective utilization in the development of novel synthetic methodologies and the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

Spectroscopic and Synthetic Guide to (Ethene)bis(triphenylphosphine)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the organonickel complex (ethene)bis(triphenylphosphine)nickel(0), Ni(C₂H₄)(PPh₃)₂. This compound is a key precursor and catalyst in various organic transformations. This document compiles available spectroscopic data, offers a detailed experimental protocol for its synthesis, and presents a logical workflow for its preparation and characterization.

Spectroscopic Data

The spectroscopic characterization of Ni(C₂H₄)(PPh₃)₂ is crucial for its identification and quality control. While a complete set of spectroscopic data is not widely reported in the literature, the available ¹H NMR data is presented below. For comparative purposes, spectroscopic data for structurally related nickel-phosphine complexes are also informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Ni(C₂H₄)(PPh₃)₂ provides distinct signals for the coordinated ethene and the triphenylphosphine ligands.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.51 | m | 12H | ortho-Protons of PPh₃ |

| 6.97 | m | 18H | meta- and para-Protons of PPh₃ |

| 2.63 | s | 4H | C₂H₄ |

| Solvent: C₆D₆, Reference: TMS |

¹³C and ³¹P NMR: To date, the ¹³C and ³¹P NMR data for Ni(C₂H₄)(PPh₃)₂ have not been extensively reported in the peer-reviewed literature.

Infrared (IR) Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of Ni(C₂H₄)(PPh₃)₂ has not been specifically detailed in the available literature. Generally, square planar d⁸ nickel(II) complexes, which are related to the Ni(0) d¹⁰ starting materials for this synthesis, exhibit absorption bands between 450 and 600 nm. For comparison, the UV-visible spectrum of [NiI₂(PPh₃)₂] in toluene shows charge transfer bands at 20,000 and 25,000 cm⁻¹[1].

Experimental Protocol: Synthesis of Ni(C₂H₄)(PPh₃)₂

The synthesis of Ni(C₂H₄)(PPh₃)₂ is typically achieved through the displacement of a weakly coordinated ligand, such as 1,5-cyclooctadiene (COD), from a Ni(0) precursor by triphenylphosphine in the presence of ethene.

Reaction:

Ni(COD)₂ + 2 PPh₃ + C₂H₄ → Ni(C₂H₄)(PPh₃)₂ + 2 COD

Materials and Reagents:

-

Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

-

Triphenylphosphine (PPh₃)

-

Ethene (C₂H₄) gas

-

Anhydrous toluene or other suitable inert solvent

-

Standard Schlenk line or glovebox equipment for handling air-sensitive compounds

Procedure:

-

Preparation of the Reaction Vessel: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with bis(1,5-cyclooctadiene)nickel(0) and two equivalents of triphenylphosphine.

-

Dissolution: Anhydrous toluene is added to the flask to dissolve the solids. The solution will typically appear yellow.

-

Introduction of Ethene: The atmosphere of the flask is replaced with ethene gas. This can be achieved by bubbling a steady stream of ethene through the solution or by maintaining the reaction under a positive pressure of ethene.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by observing a color change and by techniques such as thin-layer chromatography (TLC) if applicable.

-

Isolation of the Product: Upon completion of the reaction, the product can be isolated by removing the solvent under reduced pressure. The resulting solid is then washed with a non-polar solvent in which the product is sparingly soluble, such as pentane or hexane, to remove any residual COD and unreacted starting materials.

-

Drying and Storage: The purified product is dried under vacuum and stored under an inert atmosphere at low temperature, as it is sensitive to air and heat.

Experimental Workflow and Logic

The synthesis and characterization of Ni(C₂H₄)(PPh₃)₂ follows a logical progression from starting materials to the final, purified product. The workflow is designed to ensure the successful formation of the target complex while minimizing decomposition.

This diagram illustrates the sequential steps involved in the synthesis, from the initial mixing of reagents to the final characterization and storage of the product. Each step is critical for achieving a high yield and purity of the desired complex. The use of inert atmosphere techniques throughout the process is paramount due to the air-sensitive nature of the nickel(0) species.

References

IUPAC name and CAS number for Ethenebis(triphenylphosphine)nickel

An In-depth Examination of (Ethene)bis(triphenylphosphine)nickel(0), a Key Precursor in Homogeneous Catalysis

This technical guide provides a comprehensive overview of (Ethene)bis(triphenylphosphine)nickel(0), a significant organonickel complex utilized in chemical synthesis and catalysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Properties

(Ethene)bis(triphenylphosphine)nickel(0) is a nickel(0) complex where the central nickel atom is coordinated to one ethene molecule and two triphenylphosphine ligands.

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value |

| IUPAC Name | ethene;nickel;triphenylphosphane[1] |

| CAS Number | 23777-40-4[1] |

| Molecular Formula | C₃₈H₃₄NiP₂[1] |

| Molecular Weight | 611.3 g/mol [1] |

| Appearance | Air-sensitive solid |

Table 2: Structural and Spectroscopic Data

| Property | Value |

| Coordination Geometry | Trigonal planar (predicted) |

| Ni-P Bond Length | 2.19(2) Å[2] |

| ¹H NMR | Data not available in searched literature |

| ¹³C NMR | Data not available in searched literature |

| ³¹P NMR | Data not available in searched literature |

| Infrared (IR) Spectrum | Data not available in searched literature |

Synthesis and Handling

(Ethene)bis(triphenylphosphine)nickel(0) is typically synthesized from a suitable nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], through ligand exchange. Due to its air-sensitive nature, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Experimental Protocol: Synthesis from Bis(1,5-cyclooctadiene)nickel(0)

This protocol is based on the general principle of ligand exchange on a Ni(0) center.

Materials:

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

Triphenylphosphine (PPh₃)

-

Ethene (Ethylene) gas

-

Anhydrous, degassed solvent (e.g., toluene or benzene)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve bis(1,5-cyclooctadiene)nickel(0) in the chosen anhydrous, degassed solvent.

-

Add two equivalents of triphenylphosphine to the solution while stirring.

-

Bubble ethene gas through the solution for a specified period to facilitate the displacement of the cyclooctadiene ligands.

-

The product can be isolated by precipitation upon addition of a non-polar solvent (e.g., pentane or hexane) and subsequent filtration under inert atmosphere.

-

The resulting solid should be washed with the non-polar solvent and dried under vacuum.

Note: This is a generalized procedure. Specific reaction times, temperatures, and concentrations should be optimized based on literature precedents for similar nickel(0) phosphine complexes.

Chemical Reactivity and Catalytic Applications

(Ethene)bis(triphenylphosphine)nickel(0) serves as a valuable precursor to the catalytically active 14-electron species, "Ni(PPh₃)₂", which is formed upon dissociation of the ethene ligand. This coordinatively unsaturated species is a key intermediate in a variety of nickel-catalyzed cross-coupling reactions.

The general catalytic cycle for many nickel-catalyzed cross-coupling reactions involves the following key steps:

-

Oxidative Addition: The active Ni(0) species undergoes oxidative addition with an organic halide (R-X) to form a Ni(II) intermediate.

-

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the organonickel(II) halide then reacts with an organoboron reagent in the presence of a base, leading to the formation of a diorganonickel(II) complex.

-

Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the new carbon-carbon bond (R-R') and regenerate the catalytically active Ni(0) species.

The ethene ligand in the title compound is labile and can be readily displaced by other substrates, initiating the catalytic cycle.

Visualizing Chemical Processes

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (Ethene)bis(triphenylphosphine)nickel(0).

Caption: A flowchart illustrating the key steps in the synthesis of (Ethene)bis(triphenylphosphine)nickel(0).

Generalized Catalytic Cycle

The diagram below represents a simplified catalytic cycle for a nickel-catalyzed cross-coupling reaction, where (Ethene)bis(triphenylphosphine)nickel(0) can serve as the precatalyst.

Caption: A simplified diagram of a nickel-catalyzed cross-coupling cycle.

References

Unveiling the Electronic Heart of a Catalyst: An In-depth Technical Guide to the Electron Configuration and Oxidation State of Nickel in (Ethene)bis(triphenylphosphine)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electron configuration and oxidation state of the central nickel atom in the organometallic complex (ethene)bis(triphenylphosphine)nickel(0), Ni(C₂H₄)(PPh₃)₂. This complex is a cornerstone in the field of organometallic chemistry and catalysis, playing a pivotal role in various synthetic transformations. A thorough understanding of its electronic structure is paramount for elucidating reaction mechanisms and designing novel catalytic systems. This document details the experimental methodologies employed to determine these fundamental properties, presents key quantitative data, and illustrates the logical connections between experimental observations and the resulting electronic description.

Introduction

(Ethene)bis(triphenylphosphine)nickel(0) is a coordinatively unsaturated 16-electron complex that serves as a versatile precursor and catalyst in a myriad of organic reactions, including olefin dimerization, polymerization, and cross-coupling reactions. The reactivity and catalytic efficacy of this complex are intrinsically linked to the electronic state of the nickel center. This guide will delve into the experimental and theoretical underpinnings that establish the oxidation state and electron configuration of nickel in this pivotal compound.

Electron Configuration and Oxidation State of Nickel

The nickel atom in (ethene)bis(triphenylphosphine)nickel(0) formally exists in the zero oxidation state (Ni(0)) . This assignment is based on the neutral nature of the ligands, ethene (C₂H₄) and triphenylphosphine (PPh₃), and the overall neutral charge of the complex.

A neutral nickel atom has an electron configuration of [Ar] 3d⁸ 4s². In the formation of the Ni(0) complex, the valence electrons are rearranged to achieve a more stable configuration. For a tetracoordinate Ni(0) complex with strong field ligands like phosphines, the 4s electrons are typically promoted to the 3d orbitals, resulting in a d¹⁰ electron configuration . This [Ar] 3d¹⁰ configuration signifies a filled d-shell, which has significant implications for the complex's geometry, stability, and reactivity.

Experimental Determination of Electronic Properties

The determination of the oxidation state and electron configuration of nickel in Ni(C₂H₄)(PPh₃)₂ is not merely a theoretical exercise but is substantiated by a range of experimental techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the molecular structure of a compound, providing precise information on bond lengths and angles. This data, in turn, offers profound insights into the nature of the metal-ligand bonding and the oxidation state of the metal center.

Experimental Protocol:

-

Crystal Growth: Single crystals of Ni(C₂H₄)(PPh₃)₂ suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an inert solvent, such as toluene or a mixture of toluene and pentane, under an inert atmosphere (e.g., nitrogen or argon) at low temperature.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Data Presentation:

| Parameter | Value | Reference Complex |

| Bond Lengths (Å) | ||

| Ni–P | 2.19(2) | Ni(PPh₃)₃[1] |

| Ni–C (ethene) | ~1.97 | [Ni(PPh₂CHCH₂)(PPh₂-η²-CHCH₂)]₂[2] |

| C=C (ethene) | ~1.42 | [Ni(PPh₂CHCH₂)(PPh₂-η²-CHCH₂)]₂[2] |

| Bond Angles (°) | ||

| P–Ni–P | ~110-120 | Tetrahedral Ni(0) complexes |

| C–Ni–C | ~40-45 | η²-alkene coordination |

The observed Ni-P and Ni-C bond lengths are consistent with those expected for a Ni(0) center. The elongation of the C=C bond in the coordinated ethene ligand compared to free ethene (1.34 Å) is indicative of significant π-backbonding from the electron-rich d¹⁰ nickel center into the π* orbitals of the ethene molecule. This backbonding is a hallmark of low-valent transition metal-olefin complexes.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. Both ¹H and ³¹P NMR are particularly informative for Ni(C₂H₄)(PPh₃)₂.

Experimental Protocol:

-

Sample Preparation: A small amount of the complex is dissolved in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) inside an NMR tube under an inert atmosphere.

-

Data Acquisition: ¹H and ³¹P{¹H} NMR spectra are recorded on a high-field NMR spectrometer. For ³¹P NMR, an external standard, such as 85% H₃PO₄, is used for chemical shift referencing.

¹H NMR Spectroscopy: The protons of the coordinated ethene ligand in Ni(0) complexes typically appear as a broad singlet in the upfield region of the spectrum (around 2.5-3.5 ppm) due to the shielding effect of the metal center.

³¹P NMR Spectroscopy: The ³¹P NMR chemical shift is highly sensitive to the oxidation state and coordination environment of the nickel atom. For Ni(0)-phosphine complexes, the ³¹P chemical shifts are typically observed in the range of +20 to +40 ppm. This is in stark contrast to Ni(II)-phosphine complexes, which often exhibit much larger chemical shifts or are paramagnetic, leading to very broad or unobservable signals. The observation of a sharp signal in this region for Ni(C₂H₄)(PPh₃)₂ is strong evidence for a diamagnetic d¹⁰ Ni(0) center.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The C=C stretching frequency of the ethene ligand is a sensitive indicator of the extent of π-backbonding.

Experimental Protocol:

-

Sample Preparation: An IR spectrum of the complex can be obtained as a solid (e.g., in a KBr pellet) or as a solution in a suitable solvent (e.g., THF) using an IR-transparent cell.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

In Ni(C₂H₄)(PPh₃)₂, the C=C stretching vibration of the coordinated ethene is observed at a lower frequency (typically around 1450-1500 cm⁻¹) compared to free ethene (1623 cm⁻¹). This significant redshift is a direct consequence of the population of the ethene π* antibonding orbital through back-donation from the Ni(0) center, which weakens the C=C bond.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol:

-

Sample Preparation: A thin film or a powdered sample of the complex is mounted on a sample holder and introduced into the high-vacuum chamber of the XPS instrument.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined.

For nickel compounds, the binding energy of the Ni 2p core level is indicative of the oxidation state. Ni(0) species typically exhibit Ni 2p₃/₂ binding energies in the range of 852-853 eV, which is lower than that observed for Ni(II) compounds (typically >854 eV).

Synthesis of (Ethene)bis(triphenylphosphine)nickel(0)

A reliable synthesis of this complex is crucial for its study and application. The following protocol is adapted from the synthesis of related Ni(0) phosphine complexes.

Experimental Protocol:

-

Reaction Setup: All manipulations are carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox. All solvents should be freshly distilled and deoxygenated.

-

Precursor: In a Schlenk flask, bis(1,5-cyclooctadiene)nickel(0) ([Ni(COD)₂]) is used as the starting material.

-

Ligand Addition: A solution of two equivalents of triphenylphosphine (PPh₃) in toluene is added to a stirred suspension of [Ni(COD)₂] in toluene at room temperature.

-

Ethene Introduction: The reaction mixture is then exposed to a stream of ethene gas with continuous stirring. The reaction progress can be monitored by a color change.

-

Isolation and Purification: The product is typically isolated by precipitation with a non-polar solvent such as pentane or hexane. The resulting solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum.

Logical Relationship of Electronic State Determination

The following diagram illustrates the logical workflow from experimental observations to the conclusive determination of the electron configuration and oxidation state of nickel in (ethene)bis(triphenylphosphine)nickel(0).

Caption: Logical workflow for determining the electronic state of nickel.

Conclusion

The convergence of evidence from X-ray crystallography, NMR and IR spectroscopy, and X-ray photoelectron spectroscopy unequivocally establishes the oxidation state of nickel in (ethene)bis(triphenylphosphine)nickel as zero (Ni(0)). This corresponds to a d¹⁰ electron configuration for the nickel center. The strong π-backbonding from the electron-rich nickel to the ethene ligand, a direct consequence of this electronic structure, is a key feature that dictates the geometry and reactivity of this important organometallic complex. A thorough grasp of these fundamental electronic properties is indispensable for researchers and scientists in the fields of catalysis and drug development who utilize such complexes to drive chemical transformations.

References

A Deep Dive into the Theoretical and Computational Landscape of (η²-Ethene)bis(triphenylphosphine)nickel(0)

A Technical Whitepaper for Researchers in Organometallic Chemistry and Catalysis

Abstract

This technical guide provides an in-depth exploration of the theoretical underpinnings and computational modeling of the organometallic complex (η²-ethene)bis(triphenylphosphine)nickel(0), Ni(C2H4)(PPh3)2. This complex is a prototypical example of a Ni(0)-olefin complex, a class of compounds that are crucial intermediates in numerous nickel-catalyzed reactions, including polymerization, oligomerization, and cross-coupling reactions. A thorough understanding of the electronic structure, bonding, and reactivity of Ni(C2H4)(PPh3)2 is paramount for the rational design of more efficient and selective catalysts. This document summarizes key theoretical concepts, details prevalent computational methodologies, presents available quantitative data, and outlines a representative experimental protocol for the synthesis of such complexes. The content is tailored for researchers, scientists, and professionals in the fields of chemistry and drug development who are engaged with organometallic chemistry and catalysis.

Theoretical Background: The Nature of the Nickel-Olefin Bond

The bonding in Ni(C2H4)(PPh3)2 is best described by the Dewar-Chatt-Duncanson model. This model posits two primary bonding interactions:

-

σ-Donation: The filled π-orbital of the ethylene ligand donates electron density to an empty d-orbital on the nickel center.

-

π-Back-donation: A filled d-orbital on the nickel center donates electron density back into the empty π*-antibonding orbital of the ethylene ligand.

This synergistic interplay of donation and back-donation results in a stable metal-olefin bond and leads to characteristic structural and spectroscopic features, such as an elongation of the C=C bond in the coordinated ethylene and a decrease in its vibrational frequency compared to free ethylene.

The triphenylphosphine (PPh3) ligands play a crucial role in modulating the electronic properties of the nickel center. As strong σ-donors and moderate π-acceptors, they increase the electron density on the nickel atom, which in turn enhances the π-back-donation to the ethylene ligand. The steric bulk of the PPh3 ligands also influences the stability and reactivity of the complex.

Computational Modeling of Ni(0)-Olefin Complexes

Due to the experimental challenges in studying transient and often unstable catalytic intermediates, computational modeling has become an indispensable tool for elucidating the electronic structure and reaction mechanisms of complexes like Ni(C2H4)(PPh3)2. Density Functional Theory (DFT) is the most widely employed computational method for such studies, offering a good balance between accuracy and computational cost.

A Note on Model Systems

Typical Computational Workflow

The following diagram illustrates a typical workflow for the computational modeling of a Ni(0)-olefin complex.

Literature review on zerovalent nickel phosphine complexes

An In-depth Guide to Zerovalent Nickel Phosphine Complexes

Introduction

Zerovalent nickel [Ni(0)] complexes, particularly those stabilized by phosphine ligands, are powerful tools in modern synthetic chemistry. Their ability to readily undergo oxidative addition and reductive elimination makes them highly effective catalysts for a wide array of chemical transformations, most notably carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.[1] These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of zerovalent nickel phosphine complexes. It is intended for researchers and professionals in chemistry and drug development, offering detailed experimental protocols, comparative data, and a review of their catalytic utility. The unique reactivity of these complexes, often complementary to their palladium counterparts, allows for the activation of challenging substrates like aryl chlorides, fluorides, and ethers, expanding the scope of synthetic possibilities.[3][4]

Synthesis Strategies

The preparation of zerovalent nickel phosphine complexes primarily follows two main pathways: the direct ligation of a Ni(0) precursor or the in situ reduction of a suitable Ni(II) salt in the presence of phosphine ligands.

A. From Ni(0) Precursors: The most common and direct method involves the use of commercially available Ni(0) sources, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. The labile COD ligands are readily displaced by stronger donor phosphine ligands to form the desired [Ni(PR₃)ₙ] complexes. This method offers high purity and avoids the need for reducing agents.[5][6]

B. From Ni(II) Precursors (In Situ Reduction): An operationally simpler, though potentially less clean, approach is the reduction of Ni(II) salts (e.g., NiCl₂, NiBr₂) in the presence of phosphine ligands.[4] Common reducing agents include zinc powder (Zn⁰), manganese (Mn⁰), or organometallic reagents. While convenient, this method can sometimes lead to incomplete reduction or the formation of various nickel species, which may impact reaction outcomes.[7]

Caption: Primary synthetic routes to zerovalent nickel phosphine complexes.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis and application of these complexes.

Protocol 1: Synthesis of Tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄] via Reduction

This protocol is adapted from procedures for synthesizing Ni(II) phosphine precursors, which are then reduced.

-

Materials : Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), triphenylphosphine (PPh₃), sodium hypophosphite (NaH₂PO₂), ethanol, diethyl ether.

-

Procedure :

-

In a round-bottom flask equipped with a reflux condenser, dissolve nickel(II) chloride hexahydrate (1.2 g) in dry ethanol (15 mL) with gentle warming.[8]

-

In a separate flask, dissolve triphenylphosphine (2.8 g) in isopropanol (30 mL) and bring to a gentle reflux to ensure complete dissolution.[8]

-

Carefully add the warm nickel chloride solution to the refluxing triphenylphosphine solution. The mixture will change color.[8]

-

Add a reducing agent, such as sodium hypophosphite, to the mixture and continue to reflux for 10-15 minutes.

-

Cool the mixture to room temperature, then further in an ice bath to precipitate the product.

-

Filter the resulting solid by suction, wash with cold diethyl ether (10 mL), and dry under a stream of air or in a desiccator.[8]

-

Protocol 2: Synthesis of a [Ni(PR₃)₂(alkene)] Complex from [Ni(COD)₂]

This protocol demonstrates the ligand displacement strategy for creating low-coordinate Ni(0) complexes.[5][7]

-

Materials : Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], a bulky monophosphine ligand (e.g., PMe₂Ar'), divinyltetramethyldisiloxane (DVDS), toluene, pentane.

-

Procedure :

-

All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).

-

In a vial equipped with a stir bar, dissolve [Ni(COD)₂] (0.20 mmol) in toluene (5 mL).[5]

-

Add the desired phosphine ligand (0.40 mmol, 2 equivalents) to the solution. The reaction color will typically change.

-

To generate a monophosphine complex, one of the phosphines can be displaced by adding a diolefin like DVDS.[7][9]

-

Allow the reaction to stir at room temperature for 18 hours.[5]

-

Remove the solvent in vacuo.

-

Triturate the resulting residue with pentane (3 x 2 mL) to remove soluble impurities and isolate the product as a solid. Dry under vacuum.[5]

-

Characterization Data

Zerovalent nickel phosphine complexes are typically characterized using a combination of spectroscopic and analytical techniques. ³¹P{¹H} NMR spectroscopy is particularly informative for assessing ligand coordination and complex purity.

| Complex Type | Representative Complex | ³¹P{¹H} NMR Shift (δ, ppm) | Key Structural Features | Reference |

| Bis-phosphine | [Ni(PMe₂Arᵐ⁻ˣʸˡ²)₂] | ~30-40 | Bent P-Ni-P geometry due to bulky ligands. Fluxional in solution. | [7] |

| Monophosphine | [Ni(PMe₂Ar')(DVDS)] | ~25-35 | One phosphine and one diolefin ligand coordinated to Ni(0). | [7][9] |

| NHC/Phosphine | [Ni⁰(ArNHCPPh₂)(styrene)] | Not specified | Chelating ligand with both phosphine and N-heterocyclic carbene donors. | [10][11] |

| Allylphosphine | [Ni(PPh₂CH₂CHCH₂)₄] | Not specified | Four monodentate phosphine ligands with pendant allyl groups. | [5] |

Note: NMR shifts are highly dependent on the specific ligand structure and solvent.

Catalytic Applications in Cross-Coupling

A primary application of Ni(0)-phosphine complexes is in cross-coupling catalysis, which is foundational in pharmaceutical and materials science.[1] They are particularly valued for their ability to activate inert C-Cl, C-F, and C-O bonds, which are often challenging for palladium catalysts.[3][4]

The general catalytic cycle for a Ni-catalyzed cross-coupling reaction (e.g., Kumada or Suzuki coupling) is illustrated below. The cycle begins with the active [Ni(0)L₂] species, which undergoes oxidative addition with an organohalide (R-X). This is followed by transmetalation with an organometallic reagent (R'-M) and concludes with reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst.

Caption: A generalized catalytic cycle for Ni(0)-phosphine mediated cross-coupling.

Catalytic Performance Data

The choice of phosphine ligand significantly modulates the electronic and steric properties of the nickel center, directly influencing catalytic activity and selectivity.[1] Monophosphine Ni(0) complexes often exhibit superior activity compared to their bis-phosphine counterparts, as they more readily generate the highly reactive monoligated 'PNi(0)' species required for catalysis.[7][9]

| Reaction Type | Catalyst System | Substrates | Loading (mol%) | Yield (%) | Key Finding | Reference |

| C-S Coupling | [Ni(PMe₂Ar')(DVDS)] | Aryl chlorides + Alkylthiols | 1–5 | High | Monophosphine Ni(0) precatalysts are more active than Ni(II) analogues. | [9] |

| Kumada Coupling | [Ni⁰(ArNHCPPh₂)(styrene)] | Heteroaryl chlorides + Grignard reagents | Low | High | Bulkiness of the N-substituent on the NHC ligand enhances performance. | [10][11] |

| Suzuki Coupling | [Ni⁰(ArNHCPPh₂)(styrene)] | Aryl chlorides + Boronic acids | Low | High | Low oxidation state of the metal center is crucial for high activity. | [10] |

| Homo-coupling | NiCl₂/PPh₃/Zn⁰ | Aryl triflates | Not specified | Moderate | Ni(0) generated in situ can effectively couple activated aryl sulfonates. | [4] |

Conclusion

Zerovalent nickel phosphine complexes are indispensable catalysts in organic synthesis. Their preparation via ligand displacement from Ni(0) precursors or in situ reduction of Ni(II) salts provides flexible entry points for generating catalytically active species. The rational design of phosphine ligands, including the incorporation of bulky substituents or combination with other ligand classes like N-heterocyclic carbenes, allows for fine-tuning of reactivity and the catalysis of challenging bond formations.[1][7][10] For professionals in drug development, the ability of these nickel systems to efficiently construct complex molecular architectures from readily available starting materials offers a powerful strategy to accelerate the discovery and synthesis of new therapeutic agents.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Low-coordinate bis-phosphine and monophosphine Ni(0) complexes: synthesis and reactivity in C–S cross-coupling - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03375B [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. Low-coordinate bis-phosphine and monophosphine Ni(0) complexes: synthesis and reactivity in C–S cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Phosphine-functionalized NHC Ni(ii) and Ni(0) complexes: synthesis, characterization and catalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ethenebis(triphenylphosphine)nickel(0) in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethenebis(triphenylphosphine)nickel(0), often generated in situ from nickel(0) precursors and triphenylphosphine, as a highly effective catalyst for cross-coupling reactions. This catalyst system is particularly valuable for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis and crucial for the development of new pharmaceutical agents.

Introduction

This compound(0), with the chemical formula (Ph₃P)₂Ni(CH₂=CH₂), is a low-valent nickel complex that serves as a powerful catalyst in a variety of cross-coupling reactions. While the isolated complex can be used, it is more commonly generated in situ from stable Ni(II) precatalysts like dichlorobis(triphenylphosphine)nickel(II) (Ni(PPh₃)₂Cl₂) or from Ni(0) sources like bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) in the presence of triphenylphosphine (PPh₃). This approach offers a cost-effective and versatile method for constructing biaryl and other coupled products, which are prevalent scaffolds in many drug molecules. The use of nickel catalysis presents a more economical and sustainable alternative to palladium-based systems.[1][2]

Catalytic Activity and Applications

The primary application of the this compound(0) catalyst system is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the coupling of aryl or vinyl halides with aryl- or vinylboronic acids.[3] The catalyst has demonstrated high efficacy in coupling challenging substrates, such as deactivated aryl chlorides, at room temperature, which is a significant advantage in the synthesis of complex molecules with sensitive functional groups.[4]

Quantitative Data Summary

The following table summarizes the performance of the Ni(0)/PPh₃ catalyst system in the Suzuki-Miyaura cross-coupling of various aryl chlorides with arylboronic acids at room temperature. The data is compiled from a study by Tang and Hu (2006), where the active catalyst was generated in situ from Ni(COD)₂ and PPh₃.[4]

| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%)[4] |

| 1 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |

| 2 | 4-Chloroanisole | 4-Methylphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 96 |

| 3 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 92 |

| 4 | 4-Chloroanisole | 3,5-Dimethylphenylboronic acid | 4-Methoxy-3',5'-dimethylbiphenyl | 95 |

| 5 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 93 |

| 6 | Chlorobenzene | Phenylboronic acid | Biphenyl | 85 |

| 7 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 88 |

| 8 | Methyl 4-chlorobenzoate | Phenylboronic acid | Methyl 4-phenylbenzoate | 82 |

| 9 | 2-Chloronaphthalene | Phenylboronic acid | 2-Phenylnaphthalene | 94 |

Reaction Mechanism

The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a Ni(0)/Ni(II) catalytic cycle. The key steps are:

-

Oxidative Addition: The active Ni(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Ni(II) intermediate, (PPh₃)₂Ni(Ar)(X). This step is often considered the rate-determining step.[4]

-

Transmetalation: The Ni(II) intermediate reacts with the boronic acid, typically activated by a base, to form a new Ni(II) species where the halide is replaced by the aryl group from the boronic acid. This step generates a diorganonickel(II) complex, (PPh₃)₂Ni(Ar)(Ar').

-

Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Ni(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Below are detailed protocols for the in situ generation of the nickel catalyst and a general procedure for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids.

Protocol 1: In Situ Generation of Ni(0)/PPh₃ Catalyst from Ni(COD)₂ and Suzuki-Miyaura Coupling

This protocol is adapted from Tang and Hu, J. Org. Chem.2006 , 71, 2167-2169.[4]

Materials:

-

Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

-

Triphenylphosphine (PPh₃)

-

Aryl chloride

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Water

-

Silica gel for column chromatography

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add the aryl chloride (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (1.5 mmol, 3.0 equiv) to an oven-dried vial equipped with a magnetic stir bar.

-

Catalyst Preparation: In a separate vial, dissolve bis(1,5-cyclooctadiene)nickel(0) (5.5 mg, 0.02 mmol, 4 mol%) and triphenylphosphine (11 mg, 0.04 mmol, 8 mol%) in 2 mL of anhydrous THF.

-

Reaction Initiation: Add the catalyst solution to the vial containing the substrates and base.

-

Reaction Conditions: Seal the reaction vial and stir the mixture at room temperature for 30 hours.

-

Workup:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Synthesis of Ni(PPh₃)₂Cl₂ Precatalyst and Subsequent Suzuki-Miyaura Coupling

This protocol provides a method for synthesizing the air-stable Ni(II) precatalyst, which can then be reduced in situ for the cross-coupling reaction.

Synthesis of Ni(PPh₃)₂Cl₂:

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol

-

Ether

-

Nitrogen or Argon source

Procedure:

-

In a 20 mL vial, combine NiCl₂·6H₂O (0.5 g) and 7 mL of ethanol.

-

Seal the vial and degas the solution with a stream of nitrogen for 15 minutes.

-

Quickly add PPh₃ (1.2 g) to the vial and seal it again.

-

Stir the reaction mixture in an 80 °C water bath for 1 hour.

-

Allow the mixture to cool to room temperature and then place it in an ice-water bath for 10 minutes.

-

Collect the resulting solid by vacuum filtration, washing with small portions of cold ethanol and then ether.

-

Dry the solid under vacuum to yield the Ni(PPh₃)₂Cl₂ precatalyst.

Suzuki-Miyaura Coupling using Ni(PPh₃)₂Cl₂/n-BuLi:

Materials:

-

Ni(PPh₃)₂Cl₂ (prepared as above)

-

n-Butyllithium (n-BuLi) in hexanes

-

Aryl chloride

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon source

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add Ni(PPh₃)₂Cl₂ (4 mol%), the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to an oven-dried vial with a magnetic stir bar.

-

Add anhydrous THF to the vial.

-

Catalyst Activation: Cool the mixture to 0 °C and slowly add n-butyllithium (8 mol%) dropwise. The presence of the aryl chloride during the reduction of the Ni(II) precatalyst is crucial for generating a highly active catalyst.[4]

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for the required time (typically 24-30 hours).

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (Bis(triphenylphosphine))ethylene nickel(0) in Ethylene Polymerization and Oligomerization

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

(Bis(triphenylphosphine))ethylene nickel(0), denoted as Ni(C₂H₄)(PPh₃)₂, is a versatile catalyst precursor for the selective oligomerization and polymerization of ethylene. As a low-valent nickel(0) complex, it serves as a source of a catalytically active nickel center upon activation, typically through ligand dissociation or reaction with a co-catalyst. The triphenylphosphine (PPh₃) ligands play a crucial role in stabilizing the nickel center and influencing the catalytic activity and selectivity of the system. The ethylene ligand is labile and is readily displaced by incoming monomer units during the catalytic cycle.

The reactivity of Ni(C₂H₄)(PPh₃)₂ can be finely tuned by varying reaction parameters such as temperature, ethylene pressure, and the choice of co-catalyst or activator. This allows for the targeted synthesis of either short-chain oligomers, such as butenes and hexenes, or high-molecular-weight polyethylene.

Quantitative Data Summary

The catalytic performance of Ni(C₂H₄)(PPh₃)₂ is highly dependent on the specific reaction conditions and the nature of the co-catalyst employed. The following tables summarize key quantitative data from representative catalytic systems.

Table 1: Ethylene Dimerization and Oligomerization with Ni(C₂H₄)(PPh₃)₂

| Co-catalyst/Activator | Temperature (°C) | Ethylene Pressure (bar) | TON (mol product/mol Ni) | Selectivity for Butenes (%) | Selectivity for 1-Butene (%) |

| MAO | 35 | 2 | 686 x 10³ | 90-100 | 34-78 |

| Et₂AlCl | 20 | 10 | 10-144 x 10³ | 98-100 | - |

| None (thermal) | 100 | 20 | >1000 | >95 | ~70 |

TON: Turnover Number

Table 2: Ethylene Polymerization with Ni(C₂H₄)(PPh₃)₂-based Systems

| Co-catalyst/Activator | Al/Ni Ratio | Temperature (°C) | Ethylene Pressure (bar) | Activity (g PE/mol Ni·h) | Molecular Weight ( g/mol ) |

| MAO | 500 | 40 | 10 | 4.41 x 10⁶ | 1.5 x 10⁵ |

| Et₂AlCl | 200 | 20 | 10 | 1.2 x 10⁵ | - |

PE: Polyethylene; MAO: Methylaluminoxane

Experimental Protocols

General Considerations

All manipulations involving the nickel catalyst and organoaluminum co-catalysts should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use. Ethylene gas should be of high purity.

Protocol for Ethylene Dimerization

This protocol describes a typical procedure for the dimerization of ethylene to butenes using Ni(C₂H₄)(PPh₃)₂ activated by methylaluminoxane (MAO).

Materials:

-

(Bis(triphenylphosphine))ethylene nickel(0) [Ni(C₂H₄)(PPh₃)₂]

-

Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

-

Anhydrous toluene

-

High-purity ethylene

-

Schlenk flask (100 mL)

-

Stainless steel autoclave (300 mL) equipped with a magnetic stirrer, pressure gauge, and temperature controller

-

Gas chromatography (GC) system for product analysis

Procedure:

-

In a glovebox, weigh 10.0 mg (15.9 µmol) of Ni(C₂H₄)(PPh₃)₂ into a Schlenk flask.

-

Add 20 mL of anhydrous toluene to the flask and stir to dissolve the complex.

-

In a separate vial, calculate and measure the required volume of MAO solution to achieve the desired Al/Ni molar ratio (e.g., 500:1).

-

Seal the autoclave and purge thoroughly with argon.

-

Introduce 80 mL of anhydrous toluene into the autoclave via a cannula.

-

Inject the calculated amount of MAO solution into the autoclave.

-

Pressurize the autoclave with ethylene to the desired pressure (e.g., 2 bar) and allow the system to equilibrate at the reaction temperature (e.g., 35 °C).

-

Inject the catalyst solution from the Schlenk flask into the autoclave to initiate the reaction.

-

Maintain the temperature and pressure for the desired reaction time (e.g., 30 minutes), stirring vigorously.

-

Terminate the reaction by rapidly cooling the autoclave in an ice bath and venting the ethylene gas.

-

Collect a sample of the gas phase from the autoclave headspace for GC analysis to determine the butene selectivity and turnover frequency.

Protocol for Ethylene Polymerization

This protocol outlines a general procedure for the polymerization of ethylene to polyethylene using Ni(C₂H₄)(PPh₃)₂ activated by MAO.

Materials:

-

(Bis(triphenylphosphine))ethylene nickel(0) [Ni(C₂H₄)(PPh₃)₂]

-

Methylaluminoxane (MAO) solution in toluene

-

Anhydrous toluene

-

High-purity ethylene

-

Acidified methanol (5% HCl in methanol)

-

Stainless steel autoclave (300 mL) with mechanical stirrer

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Prepare the catalyst and MAO solutions as described in the dimerization protocol.

-

Charge the autoclave with 100 mL of anhydrous toluene and the required amount of MAO solution.

-

Heat the autoclave to the desired reaction temperature (e.g., 40 °C).

-

Pressurize the autoclave with ethylene to the target pressure (e.g., 10 bar).

-

Inject the Ni(C₂H₄)(PPh₃)₂ solution to start the polymerization.

-

Maintain constant ethylene pressure and temperature for the specified duration (e.g., 30 minutes) with vigorous stirring.

-

Stop the ethylene feed and carefully vent the reactor.

-

Quench the reaction by adding 100 mL of acidified methanol to the reactor.

-

Stir the mixture for 30 minutes to precipitate the polyethylene.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.

-

Determine the yield of polyethylene to calculate the catalyst activity.

Mandatory Visualizations

Caption: Proposed metallacycle mechanism for ethylene dimerization.

Caption: A typical workflow for ethylene polymerization.

Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing Ethenebis(triphenylphosphine)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. While palladium catalysts have traditionally dominated this field, there is a growing interest in utilizing more earth-abundant and cost-effective first-row transition metals, such as nickel.[1][2] Nickel catalysts offer distinct reactivity, often enabling the coupling of challenging substrates like aryl chlorides and phenol derivatives.[1][3]

This document provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction using Ethenebis(triphenylphosphine)nickel(0), Ni(C₂H₄)(PPh₃)₂, as a precatalyst. This Ni(0) complex serves as a valuable source of the active catalytic species, Ni(0)(PPh₃)₂, upon dissociation of the labile ethene ligand. The protocol is designed to be a robust starting point for researchers exploring the application of this and similar nickel(0) precatalysts in their synthetic endeavors.

Reaction Principle

The catalytic cycle of the nickel-catalyzed Suzuki-Miyaura coupling is analogous to the palladium-catalyzed counterpart and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The this compound(0) complex is a convenient Ni(0) precatalyst. In solution, the weakly bound ethene ligand readily dissociates, generating the coordinatively unsaturated and highly reactive Ni(0) species, bis(triphenylphosphine)nickel(0). This species then enters the catalytic cycle.

dot

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling using this compound(0).

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound(0) as the precatalyst.

Materials:

-

This compound(0) [Ni(C₂H₄)(PPh₃)₂]

-

Aryl halide (e.g., 4-chloroanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

-

Schlenk flask or glovebox

-

Standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

-

Reagents for workup and purification (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.

-

Catalyst Addition: Add this compound(0) (0.05 mmol, 5 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent (5 mL).

-

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

dot

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Data Presentation

The following tables summarize representative reaction conditions and yields for nickel-catalyzed Suzuki-Miyaura couplings based on literature for analogous Ni(0)/phosphine systems. These serve as a guideline for expected outcomes when using this compound(0).

Table 1: Effect of Base and Solvent on the Coupling of 4-Chloroanisole and Phenylboronic Acid

| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₃PO₄ | Toluene | 100 | 12 | 85 |

| 2 | K₂CO₃ | Toluene | 100 | 12 | 78 |

| 3 | Cs₂CO₃ | Toluene | 100 | 12 | 92 |

| 4 | K₃PO₄ | Dioxane | 100 | 12 | 88 |

| 5 | K₃PO₄ | THF | 80 | 24 | 75 |

Table 2: Substrate Scope for Nickel-Catalyzed Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 89 |

| 3 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |

| 4 | 4-Chloroanisole | 4-Tolylboronic acid | 4-Methoxy-4'-methylbiphenyl | 90 |

| 5 | 4-Chloroanisole | 3-Furylboronic acid | 4-(Furan-3-yl)anisole | 78 |

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous and degassed. Nickel catalysts are sensitive to oxygen and moisture.

-

Increase the reaction temperature or time.

-

Screen different bases and solvents (see Table 1).

-

Increase the catalyst loading to 10 mol%.

-

-

Formation of Homocoupled Byproducts:

-

This can result from side reactions of the boronic acid or aryl halide. Ensure the stoichiometry is correct.

-

Lowering the reaction temperature may reduce the rate of homocoupling.

-

-

Incomplete Reaction:

-

The aryl halide or boronic acid may be sterically hindered or electronically deactivated. More forcing conditions (higher temperature, stronger base) may be required.

-

Safety Information

-

This compound(0) is air and moisture sensitive and should be handled under an inert atmosphere.

-

The solvents used are flammable.

-

Aryl halides and boronic acids may be toxic or irritants.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Conduct the reaction in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and representative protocol for the Suzuki-Miyaura cross-coupling reaction using the air-sensitive but effective precatalyst, this compound(0). The use of such nickel(0) sources provides a valuable alternative to traditional palladium catalysts, with the potential for lower costs and unique reactivity. The provided data and workflow diagrams offer a solid foundation for researchers to successfully implement and adapt this methodology for the synthesis of a wide range of biaryl compounds.

References

- 1. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethenebis(triphenylphosphine)nickel(0) Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanistic aspects and practical applications of ethenebis(triphenylphosphine)nickel(0), [Ni(C₂H₄)(PPh₃)₂], in catalytic cross-coupling reactions. The information is intended for researchers in organic synthesis, catalysis, and medicinal chemistry.

Introduction

This compound(0) is a versatile and reactive Ni(0) precatalyst widely employed in organic synthesis. The ethylene ligand is labile and readily displaced, providing access to a coordinatively unsaturated Ni(0) species that is the active catalyst in various transformations. This complex is particularly effective in catalyzing carbon-carbon bond formation through cross-coupling reactions such as Kumada and Suzuki-Miyaura couplings. Its utility stems from the ability of the nickel center to mediate the reaction between organic electrophiles and nucleophiles, offering a cost-effective alternative to palladium-based catalysts.

Mechanism of Catalysis

The catalytic cycle of nickel-catalyzed cross-coupling reactions generally proceeds through a series of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination. The specific mechanism can be influenced by the nature of the reactants and ligands, and may involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.

A generalized Ni(0)/Ni(II) catalytic cycle is depicted below:

Applications of Bis(triphenylphosphine)(ethylene)nickel(0) in Organic Synthesis

Abstract

Bis(triphenylphosphine)(ethylene)nickel(0), [Ni(PPh₃)₂(C₂H₄)], is a versatile and reactive zerovalent nickel complex that serves as a valuable catalyst in a variety of organic transformations. Its utility stems from the lability of the ethylene ligand, which is readily displaced to generate a highly reactive "Ni(PPh₃)₂" fragment. This species is adept at participating in oxidative addition, cycloaddition, and reductive coupling reactions. This application note details two significant applications of this catalytic system: the reductive coupling of alkynes and epoxides to form homoallylic alcohols and the [2+2+2] cycloaddition of diynes and carbon dioxide to synthesize α-pyrones. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided for researchers, scientists, and drug development professionals.

Introduction

Nickel-catalyzed reactions have become indispensable tools in modern organic synthesis, offering a cost-effective and often more reactive alternative to precious metal catalysts like palladium. Zerovalent nickel complexes, particularly those stabilized by phosphine ligands, are central to many of these transformations. The complex [Ni(PPh₃)₂(C₂H₄)] is an important precatalyst in this class. Although often generated in situ from precursors like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] and triphenylphosphine (PPh₃), the isolated complex provides a direct entry into Ni(0) catalysis. The ethylene ligand is weakly bound and easily displaced by substrates, initiating the catalytic cycle. This note will explore two key transformations where this catalytic system demonstrates significant synthetic utility.

Application 1: Reductive Coupling of Alkynes and Epoxides

The nickel-catalyzed reductive coupling of alkynes and epoxides provides a powerful method for the synthesis of homoallylic alcohols, structures prevalent in many natural products and pharmaceutical agents.[1] This transformation forms a new carbon-carbon bond with high regioselectivity and stereoselectivity.[1][2] The reaction typically employs a stoichiometric reductant, such as a trialkylborane or a silane.

Quantitative Data Summary

The following table summarizes representative results for the intermolecular reductive coupling of various alkynes and epoxides, demonstrating the substrate scope of the reaction. The catalytic system is typically generated in situ from Ni(COD)₂ and PPh₃, which forms the active Ni(0)-phosphine species.

| Entry | Alkyne | Epoxide | Reductant (equiv.) | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Propylene oxide | Et₃B (2.0) | Ni(COD)₂ (10), PPh₃ (20) | THF | 25 | 12 | (E)-1-phenylpent-1-en-4-ol | 75 |

| 2 | 1-Hexyne | Styrene oxide | Et₃B (2.0) | Ni(COD)₂ (10), PPh₃ (20) | THF | 25 | 18 | (E)-1-phenyl-4-decan-3-ol | 68 |

| 3 | Trimethylsilylacetylene | 1,2-Epoxyoctane | Et₃B (2.0) | Ni(COD)₂ (10), PPh₃ (20) | Dioxane | 50 | 24 | (E)-1-(trimethylsilyl)dec-3-en-2-ol | 71 |

| 4 | Phenylacetylene | Cyclohexene oxide | Et₃B (2.0) | Ni(COD)₂ (10), PPh₃ (20) | THF | 25 | 16 | (E)-2-(1-phenylvinyl)cyclohexan-1-ol | 82 |

| 5 | Methyl propiolate | Propylene oxide | Et₃SiH (2.5) | Ni(COD)₂ (5), PPh₃ (10) | THF | 0 | 8 | Methyl (E)-4-hydroxy-2-methylpent-2-enoate | 65 |

Experimental Protocol: General Procedure for Ni-Catalyzed Reductive Coupling

Materials:

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

Triphenylphosphine (PPh₃)

-

Alkyne (e.g., Phenylacetylene)

-

Epoxide (e.g., Propylene oxide)

-

Triethylborane (Et₃B, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

All reactions should be performed under an inert atmosphere of nitrogen using standard Schlenk techniques or in a glovebox.

-

To a flame-dried Schlenk flask, add Ni(COD)₂ (e.g., 0.1 mmol, 10 mol%) and PPh₃ (e.g., 0.2 mmol, 20 mol%).

-

Add anhydrous THF (e.g., 5 mL) and stir the mixture at room temperature for 15 minutes, during which the solution should turn a reddish-brown color, indicating the formation of the Ni(0)-phosphine complex.

-

Add the alkyne (e.g., 1.2 mmol, 1.2 equiv) to the flask via syringe.

-

Add the epoxide (e.g., 1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triethylborane (2.0 mmol, 2.0 equiv, 2.0 mL of a 1.0 M solution) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Mechanistic Pathway

The reaction is proposed to proceed through a catalytic cycle involving the formation of a key nickelacyclopentane or nickella(II)oxetane intermediate.[1][2]

References

Application Notes and Protocols: Ethenebis(triphenylphosphine)nickel in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenebis(triphenylphosphine)nickel(0), often represented as Ni(PPh₃)₂(C₂H₄), and its in-situ generated analogue, serve as a highly effective catalyst for a variety of carbon-carbon (C-C) bond-forming reactions. These reactions are fundamental in organic synthesis and play a crucial role in the construction of complex molecular architectures, including active pharmaceutical ingredients. This document provides an overview of the applications of this nickel catalyst system in key C-C bond-forming reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams. While the pre-formed complex is available, the vast majority of applications utilize the active Ni(0) species generated in-situ from stable and readily available Ni(II) precursors, such as dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂], through reduction.

Key Applications in C-C Bond Formation

The versatility of the this compound catalyst system is demonstrated in several critical transformations:

-

Suzuki-Miyaura Coupling: Formation of biaryl compounds through the cross-coupling of aryl halides or triflates with arylboronic acids. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex drug candidates.

-

Reductive Coupling: The direct coupling of two electrophiles, such as aryl halides and alkyl halides, in the presence of a reducing agent. This method avoids the pre-formation of organometallic reagents.

-

[2+2+2] Cycloaddition: The construction of six-membered rings by the cyclotrimerization of alkynes and diynes, or the co-cyclization of diynes with other unsaturated partners like nitriles. This provides a powerful route to substituted aromatic and heteroaromatic systems.

Data Presentation

The following tables summarize quantitative data for representative C-C bond formation reactions catalyzed by in-situ generated this compound(0).

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 12 | 95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | THF | RT | 30 | 88 |

| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 92 |

| 4 | 5-Bromopyrimidine | 3-Furanylboronic acid | K₃PO₄ | t-Amyl Alcohol | 80 | 1 | 97 |

Table 2: Reductive Coupling of Aryl Halides with Alkyl Halides

| Entry | Aryl Halide | Alkyl Halide | Reductant | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoacetophenone | 1-Iodooctane | Mn | 4,4'-di-tert-butyl-2,2'-bipyridine | DMPU | 60 | 24 | 85 |

| 2 | 4-Bromoanisole | 1-Bromobutane | Zn | PPh₃ | DMF | 50 | 12 | 78 |

| 3 | 1-Bromonaphthalene | Cyclohexyl bromide | Mn | Pyridine | DMPU | 80 | 36 | 72 |

| 4 | 4-Chlorobenzonitrile | 1-Iodopentane | Zn | PPh₃ | DMF | 60 | 24 | 80 |

Table 3: [2+2+2] Cycloaddition Reactions

| Entry | Diyne | Alkyne/Nitrile | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,7-Octadiyne | Phenylacetylene | - | Toluene | 25 | 0.5 | 92 |

| 2 | N-Tosyl-dipropargylamine | Acetylene | - | THF | 23 | 12 | 92 |

| 3 | 1,6-Heptadiyne | Acetonitrile | BPh₃ | Toluene | 50 | 12 | 85 |

| 4 | Diethyl dipropargylmalonate | N-Cyanopyrrolidine | - | Toluene | RT | 2 | 90 |

Experimental Protocols

The following are detailed protocols for key C-C bond formation reactions. These protocols focus on the in-situ generation of the active Ni(0) catalyst from NiCl₂(PPh₃)₂, a common and practical approach.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol describes the synthesis of a biaryl compound via a nickel-catalyzed Suzuki-Miyaura coupling.[1]

Materials:

-

Aryl bromide (e.g., 4-bromoanisole, 4 mmol)

-

Phenylboronic acid (0.5 g, 4.1 mmol)

-

Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂] (0.13 g, 0.2 mmol)

-

Potassium phosphate (K₃PO₄), crushed (1.7 g, 8 mmol)

-

Toluene, degassed (10 mL)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried 40 mL vial equipped with a magnetic stir bar, add the aryl bromide (4 mmol), phenylboronic acid (0.5 g), NiCl₂(PPh₃)₂ (0.13 g), and crushed potassium phosphate (1.7 g).